1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound’s structure features a triazole ring attached to a piperidine moiety through a carbonyl group, with a 4-methylphenyl substituent on the triazole ring.
Preparation Methods
The synthesis of 1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or cesium carbonate .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has shown promise in biological studies, particularly in the development of new antimicrobial agents.
Medicine: Research has indicated potential therapeutic applications of the compound in treating bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes and proteins essential for microbial growth. The compound’s ability to disrupt cellular processes and interfere with DNA synthesis contributes to its antimicrobial activity .
Comparison with Similar Compounds
1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine can be compared with other similar compounds, such as:
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound features a thiol group instead of a carbonyl group, which can lead to different reactivity and biological activity.
4-(pyrrolidin-1-yl)benzonitrile: This compound has a pyrrolidine ring instead of a piperidine ring, which can affect its pharmacokinetic properties and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N4O |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)19-11-16-14(17-19)15(20)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
RWKLHPXLJHSCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.